molecular formula C11H19NO4 B6633502 (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B6633502
M. Wt: 229.27 g/mol
InChI Key: BCSYRKCYKBWUBC-BDAKNGLRSA-N
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Description

(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with an amino group and a carboxylic acid group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, using reagents such as ammonia or amines.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[(2-hydroxyacetyl)amino]cyclopentane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a propan-2-yloxy group.

    (1R,3S)-3-[(2-methoxyacetyl)amino]cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

The presence of the 2-propan-2-yloxyacetyl group in (1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Properties

IUPAC Name

(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)16-6-10(13)12-9-4-3-8(5-9)11(14)15/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYRKCYKBWUBC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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